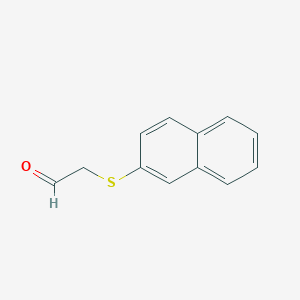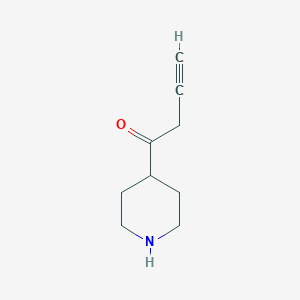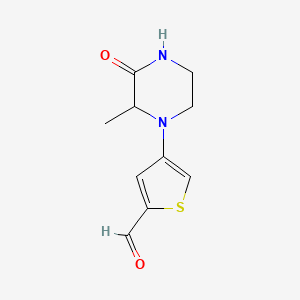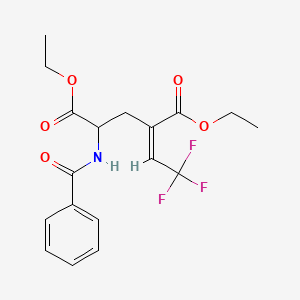
2-Methanesulfonyl-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine typically involves reductive amination. This process includes the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4)
Chemical Reactions Analysis
2-Methanesulfonyl-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group (SO2CH3) can participate in oxidation reactions, forming sulfone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group (NH2) attached to the central carbon atom can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methanesulfonyl-1-phenylethan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
As an intermediate, 2-Methanesulfonyl-1-phenylethan-1-amine itself does not have a direct mechanism of action. its role in the synthesis of PI3Kδ inhibitors is significant. PI3Kδ inhibitors target the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can potentially halt the progression of certain cancers.
Comparison with Similar Compounds
2-Methanesulfonyl-1-phenylethan-1-amine can be compared with other similar compounds, such as:
2-Methanesulfonyl-1-phenylethan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
2-Methanesulfonyl-1-phenylethan-1-thiol: This compound contains a thiol group, which imparts distinct chemical behavior compared to the amine derivative.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for synthesizing PI3Kδ inhibitors.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-methylsulfonyl-1-phenylethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
InChI Key |
KCTBOUZUBDHINS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B15255387.png)



![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)






![1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile](/img/structure/B15255467.png)


